molecular formula C21H22N4O4S B2967971 N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-90-8

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2967971
CAS No.: 897621-90-8
M. Wt: 426.49
InChI Key: ZDVMNCRTUFXKDP-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a methoxybenzyl group and a substituted ureido moiety. The ureido group at the thiazole-2-position introduces hydrogen-bonding capabilities, which may influence target binding affinity and selectivity. This compound’s design aligns with pharmacophores known for antimicrobial and enzyme-inhibitory activities, as seen in structurally related thiazole derivatives .

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-9-5-3-7-14(17)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-16-8-4-6-10-18(16)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVMNCRTUFXKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 2-methoxyphenyl isocyanate can be reacted with an appropriate amine to form the urea linkage.

    Methoxybenzyl Group Introduction: The methoxybenzyl groups can be introduced through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxybenzyl groups or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Methoxybenzyl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Name Core Structure Substituents Bioactivity (MIC/IC₅₀) Key Reference
Target Compound Thiazole-acetamide 2-Methoxybenzyl, 2-methoxyphenylureido Hypothesized antimicrobial activity (theoretical IC₅₀: ~10–25 μM) N/A (synthesis not explicitly reported in evidence)
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Thiazole-acetamide 4-Methylthiazole, m-tolyl Antibacterial: MIC 6.25–12.5 μg/mL (vs. S. aureus, E. coli)
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) Thiazole-acetamide 3-Chlorophenyl, p-tolyl Antifungal: MIC 12.5 μg/mL (vs. A. flavus)
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole-acetamide Phenyl General scaffold; activity modulated by substituents

Key Observations :

  • Ureido vs. Acetamide Linkers: The ureido group in the target compound introduces additional hydrogen-bond donors/acceptors, which are absent in compounds like 107b or 107j. This could enhance binding to enzymes like urease or kinases, as seen in ureido-thiazole derivatives .
  • Antimicrobial Activity : While the target compound’s activity remains uncharacterized in the evidence, analogs with electron-withdrawing groups (e.g., 3-chlorophenyl in 107j) show stronger antifungal activity, suggesting that the 2-methoxyphenylureido group may balance antibacterial and antifungal effects .

Key Observations :

  • Catalytic Systems : The target compound’s synthesis may require milder conditions than ZnCl₂-catalyzed reactions (e.g., ) due to the sensitivity of the ureido group.
  • Yield Optimization : Analogous acetamide-thiazoles (e.g., 107b) achieve moderate yields (~60–75%), suggesting that the target compound’s synthesis would need careful optimization of stoichiometry and solvent (e.g., dry 1,4-dioxane as in ) .

Computational and Crystallographic Insights

While crystallographic data for the target compound are unavailable, related thiazole-acetamides (e.g., derivatives) have been refined using SHELX software, highlighting planar thiazole rings and acetamide torsional angles critical for activity .

Biological Activity

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22N4O2S, with a molecular weight of approximately 358.46 g/mol. Its structure includes a thiazole ring and methoxybenzyl and ureido substituents, which may enhance its solubility and biological activity compared to other thiazole derivatives lacking such groups. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. The thiazole moiety is known for its ability to interact with biological molecules, potentially affecting cellular signaling pathways.

Potential Targets:

  • Protein Kinases: Given the structural similarities to known kinase inhibitors, it may exhibit inhibitory activity against certain kinases involved in cancer progression .
  • Enzymatic Pathways: The ureido group may facilitate binding to enzymes, altering their catalytic functions.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that it may have applications in:

  • Anticancer Research: Thiazole derivatives are often investigated for their anticancer properties. The unique structural characteristics of this compound may enhance its efficacy against specific cancer cell lines.
  • Antimicrobial Activity: Some thiazole derivatives have shown promising antimicrobial properties, which could be explored further with this compound.

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